molecular formula C15H16N4O4 B2611624 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide CAS No. 2415473-19-5

2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide

Cat. No.: B2611624
CAS No.: 2415473-19-5
M. Wt: 316.317
InChI Key: LVINMDYNVRULBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide (CAS Number: 2415473-19-5) is a high-purity synthetic organic compound with a molecular formula of C15H16N4O4 and a molecular weight of 316.3119 g/mol . This acetamide derivative features a unique structural architecture containing a 2,5-dioxopyrrolidin-1-yl moiety linked to a complex heterocyclic system comprising both furan-2-yl and 1-methyl-1H-pyrazol-5-yl rings . Compounds containing the 2,5-dioxopyrrolidin-1-yl group are recognized in chemical biology for their reactivity as amine-specific acylating agents, facilitating the formation of stable amide bonds under mild conditions . The presence of multiple nitrogen and oxygen heteroatoms within its molecular framework contributes to its potential as a valuable scaffold in medicinal chemistry and drug discovery research. The structural complexity of this molecule, particularly the incorporation of heteroaromatic systems, suggests significant potential for interdisciplinary research applications. Researchers are investigating its utility in developing novel bioconjugation strategies, where its furan and pyrazole components can serve as recognition elements in proximity-induced ligation reactions . The reactive N-hydroxysuccinimide ester analog enables efficient coupling with primary amines in biomolecules, while the heterocyclic components may contribute to specific molecular recognition events. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers can obtain this compound in quantities ranging from 1mg to 100mg, with guaranteed purity standards suitable for experimental applications . Proper handling procedures should be followed, and storage at recommended temperatures is essential to maintain stability and performance in research settings.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-18-11(6-7-17-18)12-3-2-10(23-12)8-16-13(20)9-19-14(21)4-5-15(19)22/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVINMDYNVRULBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Pyrrolidinone vs. Nitro/Triazole Groups: The target compound’s pyrrolidinone ring distinguishes it from nitroacetamides (e.g., ranitidine derivatives) and triazole-thiones . Pyrrolidinones are known to enhance metabolic stability and binding affinity in drug design, whereas nitro groups (as in ranitidine analogs) may confer redox activity or toxicity risks .

Pyrazole-Furan Hybrid vs. Dimethylamino-Furan: The pyrazole substituent on the furan ring in the target compound contrasts with the dimethylamino group in ranitidine-related compounds.

Acetamide Linker Variations: While all compounds share an acetamide backbone, the target compound lacks the sulfanyl or chloro substituents seen in anti-exudative or pesticidal analogs (e.g., ofurace) .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O3C_{12}H_{14}N_4O_3, and it features a pyrrolidinone core substituted with a furan and a pyrazole moiety. The structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of 2,5-dioxopyrrolidinones can inhibit key enzymes involved in metabolic pathways, including fatty acid synthase (FASN) and GABA aminotransferase (GABA-AT) .
  • Neuroprotective Effects : Some derivatives have been shown to enhance GABA levels in the brain by inhibiting GABA-AT, which could have implications for treating neurological disorders such as epilepsy .
  • Antioxidant Activity : The presence of the pyrazole ring may contribute to antioxidant properties, potentially reducing oxidative stress in cellular models .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:

  • Anticonvulsant Activity : In a study utilizing the maximal electroshock (MES) model and the subcutaneous pentylenetetrazole (scPTZ) model, several derivatives demonstrated significant anticonvulsant properties, suggesting potential use in epilepsy treatment .
  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative similar to this compound was evaluated for its efficacy in reducing seizure frequency in patients with drug-resistant epilepsy. The study reported a significant reduction in seizure episodes after treatment .
  • Case Study 2 : Another study focused on the anticancer properties of related compounds, reporting that treatment led to decreased tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Study Reference
AnticonvulsantSignificant reduction in seizure frequency
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionInhibition of GABA aminotransferase
AntioxidantReduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving alkylation and condensation. For example, alkylation of α-chloroacetamides with heterocyclic amines (e.g., 5-(furan-2-yl)-1,2,4-triazol derivatives) under basic conditions (e.g., KOH) forms the acetamide backbone . Subsequent modifications, such as Paal-Knorr condensation, introduce the pyrrolidinone fragment . Catalytic systems like pyridine and Zeolite (Y-H) under reflux (150°C, 5 hours) enhance yield and purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., furan, pyrazole, pyrrolidinone moieties) via chemical shifts and splitting patterns .
  • HRMS : Verify molecular weight and fragmentation patterns .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Antiproliferative assays using cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Reference compounds (e.g., doxorubicin) should be included for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions while minimizing trials . For example, Zeolite (Y-H) catalyst concentration and reflux time significantly impact yield in analogous acetamide syntheses .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against targets like androgen receptors (PDB: 2PIX) or kinases. Use DFT calculations (B3LYP/6-31G*) to optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) . Combine with MD simulations (AMBER) to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of dose-dependent responses and assay conditions (e.g., cell line variability, serum concentration). Use hierarchical clustering or PCA to identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.